molecular formula C18H23FN2O5S B13718513 (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]

(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]

Katalognummer: B13718513
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: YKOCHIUQOBQIAC-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Safinamide mesylate is a medication primarily used for the treatment of Parkinson’s disease. It is marketed under the brand name Xadago. Safinamide mesylate is known for its multiple modes of action, including the inhibition of monoamine oxidase B, which plays a crucial role in the management of Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate involves several steps. One common method includes the reaction of (S)-2-(4-(3-fluorobenzyl)oxy)benzylamino)propanamide with methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve the use of solvents such as acetonitrile and potassium dihydrogen orthophosphate buffer with a pH of 5 .

Industrial Production Methods: Industrial production of safinamide mesylate often involves high-purity preparation methods. These methods may include the use of alkaline reagents such as sodium carbonate, triethylamine, and sodium hydroxide, as well as hydroborating reagents like sodium borohydride . The process ensures the production of safinamide mesylate with high purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions: Safinamide mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving safinamide mesylate include acetonitrile, potassium dihydrogen orthophosphate, and methanesulfonic acid . The conditions often involve controlled pH levels and specific temperatures to ensure the desired reactions occur efficiently.

Major Products Formed: The major product formed from these reactions is safinamide mesylate itself, which is used in the treatment of Parkinson’s disease. Other products may include intermediates and by-products that are typically removed during the purification process.

Wissenschaftliche Forschungsanwendungen

Safinamide mesylate has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its therapeutic effects on Parkinson’s disease. The compound’s ability to inhibit monoamine oxidase B and modulate sodium and calcium channels makes it a valuable subject of study in neuropharmacology .

Wirkmechanismus

The mechanism of action of safinamide mesylate involves multiple pathways. It combines potent, selective, and reversible inhibition of monoamine oxidase B with the blockade of voltage-dependent sodium and calcium channels. Additionally, it inhibits the release of glutamate, which contributes to its neuroprotective and neurorescuing effects . These actions help manage the symptoms of Parkinson’s disease and improve patients’ quality of life.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to safinamide mesylate include other monoamine oxidase B inhibitors such as selegiline and rasagiline. These compounds also inhibit monoamine oxidase B but may differ in their additional mechanisms of action and therapeutic effects.

Uniqueness: What sets safinamide mesylate apart from other similar compounds is its multiple modes of action. Unlike selegiline and rasagiline, safinamide mesylate not only inhibits monoamine oxidase B but also blocks voltage-dependent sodium and calcium channels and inhibits glutamate release . This combination of actions makes it a unique and effective treatment option for Parkinson’s disease.

Eigenschaften

Molekularformel

C18H23FN2O5S

Molekulargewicht

398.5 g/mol

IUPAC-Name

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m1./s1

InChI-Schlüssel

YKOCHIUQOBQIAC-UTONKHPSSA-N

Isomerische SMILES

C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Kanonische SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.